molecular formula C4H6N4O2 B15216468 4-Ethyl-3-nitro-4H-1,2,4-triazole CAS No. 139339-81-4

4-Ethyl-3-nitro-4H-1,2,4-triazole

Cat. No.: B15216468
CAS No.: 139339-81-4
M. Wt: 142.12 g/mol
InChI Key: RPOXUKOILFNYQI-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitro-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of an ethyl group at the fourth position and a nitro group at the third position of the triazole ring. Triazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Ethyl-3-nitro-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the alkylation of 3-nitro-1,2,4-triazolate anions with diethyl sulfate in an aqueous medium. The reaction conditions, such as temperature and the ratio of starting reagents, play a crucial role in determining the yield and selectivity of the desired product .

Industrial production methods often involve the use of copper-catalyzed cross-couplings, which are known for their efficiency, low toxicity, and good functional tolerance .

Chemical Reactions Analysis

4-Ethyl-3-nitro-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include diethyl sulfate for alkylation and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-3-nitro-4H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitro-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring facilitates the formation of non-covalent bonds, which can inhibit enzyme activity or modulate receptor function. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4-Ethyl-3-nitro-4H-1,2,4-triazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

139339-81-4

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

4-ethyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C4H6N4O2/c1-2-7-3-5-6-4(7)8(9)10/h3H,2H2,1H3

InChI Key

RPOXUKOILFNYQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1[N+](=O)[O-]

Origin of Product

United States

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